molecular formula C6H11NO4 B083223 2-(Aminomethyl)pentanedioic acid CAS No. 13734-58-2

2-(Aminomethyl)pentanedioic acid

Cat. No. B083223
CAS RN: 13734-58-2
M. Wt: 161.16 g/mol
InChI Key: LFKXMUNHFXEROA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Aminomethyl)pentanedioic acid, commonly known as AMPA, is an amino acid derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. AMPA is a non-proteinogenic amino acid that is structurally similar to glutamate, a neurotransmitter that plays a key role in the central nervous system.

Mechanism of Action

AMPA acts as an agonist for the AMPA receptor, which is a subtype of glutamate receptor. Activation of the AMPA receptor leads to an influx of calcium ions into the cell, which triggers a cascade of signaling pathways that are involved in synaptic plasticity and memory formation.
Biochemical and physiological effects:
AMPA has been shown to have several biochemical and physiological effects. It has been shown to increase the release of acetylcholine, a neurotransmitter that is involved in learning and memory. AMPA has also been shown to increase the activity of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

AMPA has several advantages for lab experiments. It is stable and can be easily synthesized in high purity and yield. It is also highly selective for the AMPA receptor, which makes it a useful tool for studying the function of this receptor. However, one limitation of AMPA is its potential toxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of AMPA. One area of research is the development of AMPA-based drugs for the treatment of neurodegenerative diseases. Another area of research is the study of the role of AMPA in synaptic plasticity and memory formation. Additionally, the development of new synthesis methods for AMPA could lead to improved yields and purity, which could facilitate its use in future research.

Synthesis Methods

AMPA can be synthesized by several methods, including the reaction of 2-nitropropane with acrolein, followed by reduction with sodium borohydride. Another method involves the reaction of 2-oxopentanedioic acid with hydroxylamine, followed by reduction with sodium borohydride. Both methods yield high purity and yield of AMPA.

Scientific Research Applications

AMPA has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects on the brain, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. AMPA has also been studied for its potential to enhance cognitive function and improve memory.

properties

CAS RN

13734-58-2

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

IUPAC Name

2-(aminomethyl)pentanedioic acid

InChI

InChI=1S/C6H11NO4/c7-3-4(6(10)11)1-2-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11)

InChI Key

LFKXMUNHFXEROA-UHFFFAOYSA-N

SMILES

C(CC(=O)O)C(CN)C(=O)O

Canonical SMILES

C(CC(=O)O)C(CN)C(=O)O

synonyms

Pentanedioic acid, 2-(aminomethyl)-

Origin of Product

United States

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